molecular formula C8H7N3O2 B2396785 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid CAS No. 1782638-46-3

1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid

Cat. No. B2396785
CAS RN: 1782638-46-3
M. Wt: 177.163
InChI Key: HEPXPIAHADSIQN-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of this compound is closely related to the purine bases adenine and guanine . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as COX-2 and NMDA receptors. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme, which leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of the NMDA receptor by binding to the glycine site of the receptor, which leads to the inhibition of glutamate-induced excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.

Advantages and Limitations for Lab Experiments

1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has several advantages for lab experiments, including its unique molecular structure, which makes it a potential drug candidate for a range of diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a versatile compound for investigating different therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the investigation of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. This compound has been shown to exhibit promising anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential drug candidate for a range of diseases. The investigation of this compound in preclinical and clinical trials will provide further insights into its therapeutic potential.

Synthesis Methods

The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a cyclization process, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.

Scientific Research Applications

1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. This compound has also been investigated for its potential neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.

properties

IUPAC Name

1-methylpyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-3-9-6(7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPXPIAHADSIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782638-46-3
Record name 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
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